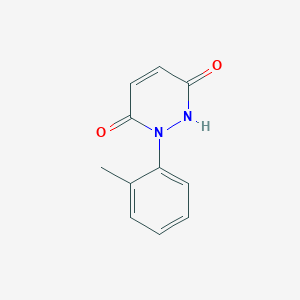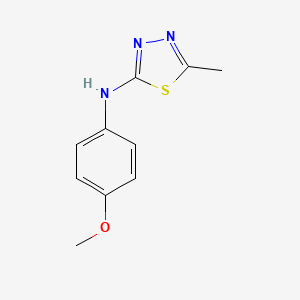![molecular formula C15H17BrClNO B5372906 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5372906.png)
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BBE is a white crystalline powder that is soluble in water and has a molecular weight of 335.77 g/mol.
科学的研究の応用
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride has been studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. In a study published in the journal Oncotarget, this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In addition, this compound was found to inhibit the migration and invasion of breast cancer cells.
This compound has also been studied for its potential use in treating neurological disorders. In a study published in the journal Neurochemistry International, this compound was found to protect against oxidative stress-induced neurotoxicity in rat cortical neurons. In addition, this compound was found to improve cognitive function in a mouse model of Alzheimer's disease.
作用機序
The mechanism of action of 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride is not fully understood, but it is believed to involve multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. This compound has also been shown to activate the p38 MAPK pathway, which is involved in cell cycle arrest and apoptosis.
In neurons, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit the migration and invasion of cancer cells. In neurons, this compound has been shown to protect against oxidative stress-induced neurotoxicity and improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride in lab experiments is its potential therapeutic applications in cancer and neurological disorders. Another advantage is its relatively low toxicity compared to other chemical compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride. One direction is to further investigate its mechanism of action in cancer cells and neurons. Another direction is to explore its potential use in other fields of medicine, such as cardiovascular disease and inflammation. Additionally, further studies are needed to optimize its therapeutic potential and determine its safety and efficacy in clinical trials.
合成法
2-[(4-bromobenzyl)amino]-1-phenylethanol hydrochloride can be synthesized through a multistep process starting from 4-bromobenzaldehyde and phenethylamine. The first step involves the reduction of 4-bromobenzaldehyde to 4-bromobenzyl alcohol using sodium borohydride. The resulting alcohol is then reacted with phenethylamine in the presence of hydrochloric acid to yield this compound hydrochloride.
特性
IUPAC Name |
2-[(4-bromophenyl)methylamino]-1-phenylethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO.ClH/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13;/h1-9,15,17-18H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDAVRUUBUKHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(isopropylthio)acetyl]-3-piperidinyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5372840.png)
![(3aR*,5R*,6S*,7aS*)-2-[3-(2-furyl)-3-phenylpropanoyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5372843.png)
![N-{4-[(4-propyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5372851.png)




![rel-(4aS,8aR)-6-(N-cyclopentyl-N-methylglycyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5372879.png)
![5-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methoxyphenol](/img/structure/B5372886.png)
![1-{[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5372887.png)
![ethyl 1-[3-(2,4-dichlorophenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5372891.png)

![N-(3-pyridinylmethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5372915.png)
![3-[(cyclopropylamino)sulfonyl]-5-isoquinolin-5-ylbenzoic acid](/img/structure/B5372927.png)